1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride
Description
1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride is a fluorinated piperidine derivative with a thiane (tetrahydrothiopyran) substituent at the 4-position. The compound features a secondary amine group on the piperidine ring and a fluorine atom on the thiane moiety. Its dihydrochloride salt form enhances solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
1-[(4-fluorothian-4-yl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2S.2ClH/c12-11(3-7-15-8-4-11)9-14-5-1-10(13)2-6-14;;/h10H,1-9,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLLRUDQKQMMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2(CCSCC2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C12H16Cl2F2N2S
- Molecular Weight : 303.24 g/mol
Research indicates that compounds similar to this compound often interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the fluorinated thian group suggests enhanced lipophilicity, potentially leading to improved blood-brain barrier penetration.
Antioxidant Properties
A significant aspect of the biological activity of this compound is its antioxidant capability. Studies have shown that derivatives containing piperidine rings exhibit notable antioxidant properties, which can mitigate oxidative stress in cellular environments. This activity is crucial for preventing cellular damage associated with various diseases.
Inhibition of Enzymatic Activity
The compound has been evaluated for its inhibitory effects on key enzymes such as tyrosinase (TYR). Tyrosinase plays a vital role in melanin biosynthesis, and its inhibition can have therapeutic implications in treating hyperpigmentation disorders. Preliminary studies suggest that this compound may exhibit competitive inhibition against TYR.
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| This compound | 5.0 | Moderate inhibitor |
| Kojic Acid | 3.8 | Reference standard |
Study on Antioxidant Activity
In a study evaluating various piperidine derivatives, it was found that the presence of a fluorinated moiety significantly enhanced antioxidant activity without cytotoxic effects at concentrations up to 25 μM . The best-performing compound in this series showed an IC50 value indicative of strong antioxidant potential.
Evaluation of Tyrosinase Inhibition
Another study assessed the inhibitory effects of several piperidine derivatives on TYR activity. The results indicated that modifications to the piperidine structure could lead to increased inhibition potency. The tested compound demonstrated an IC50 value comparable to established inhibitors like kojic acid, suggesting its potential as a therapeutic agent in skin-related conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The following table summarizes key structural analogs, highlighting substituent differences and molecular properties:
*Estimated based on molecular formula C₁₀H₂₀Cl₂FN₂S.
Key Observations:
- Electron-Withdrawing Groups : The nitro-substituted analog () shows increased reactivity due to the nitro group’s electron-withdrawing nature, impacting redox stability and metabolic pathways .
- Heterocyclic Modifications : The oxidized thiane derivative () introduces a sulfoxide group, altering polarity and hydrogen-bonding capacity compared to the fluorothiane target compound .
Reactivity Trends:
- Oxidation Stability : Chlorobenzyl and fluorothiane analogs show moderate stability under basic conditions, while nitro-substituted derivatives degrade rapidly in redox environments .
- DFT Analysis : Frontier molecular orbital (HOMO-LUMO) gaps indicate fluorothiane and chlorobenzyl analogs have higher kinetic stability (gap >4 eV) compared to nitro-substituted compounds (<3 eV) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
